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Compound of Interest

4-Benzyl-1,3-dihydroquinoxalin-2-
Compound Name:
one

Cat. No.: B190247

An In-depth Technical Guide on 4-Benzyl-1,3-
dihydroquinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one. Due to the limited availability of detailed
experimental data for this specific compound, information is supplemented with data from
closely related quinoxalinone derivatives to provide a broader context for researchers. This
document is intended to serve as a foundational resource for scientists and professionals
engaged in drug discovery and development involving quinoxalinone scaffolds.

Core Physical and Chemical Properties

While extensive experimental data for 4-Benzyl-1,3-dihydroquinoxalin-2-one is not readily
available in peer-reviewed literature, a compilation of its basic identifiers and predicted
properties is presented in Table 1. It is important to note that some of these values are
computationally predicted and should be confirmed through experimental validation.

Table 1: Physical and Chemical Properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one
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Property Value Source/Comment
4-benzyl-1,3-
IUPAC Name ) ) ) PubChem[1]
dihydroquinoxalin-2-one
CAS Number 106595-91-9 American Elements[2]
Chemical Formula C15H14N20 American Elements[2]
Molecular Weight 238.28 g/mol American Elements[2]
) ) General knowledge of similar
Appearance Solid (predicted)
compounds
MySkinRecipes|[3]
Melting Point 130°C (Commercial source, requires
verification)
. ) 456.6 °C at 760 mmHg
Boiling Point ) LookChem
(Predicted)
Density 1.202 g/cm3 (Predicted) LookChem
Flash Point 230 °C (Predicted) LookChem
- Soluble in organic solvents General knowledge of
Solubility

(General)

quinoxalinones

Spectroscopic Data Overview

Detailed, experimentally verified spectra for 4-Benzyl-1,3-dihydroquinoxalin-2-one are not

widely published. However, the expected spectral characteristics can be inferred from the

analysis of related quinoxalinone structures. Researchers synthesizing this compound should

anticipate the following key features in their analytical data.

Table 2: Expected Spectroscopic Characteristics
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Technique Expected Key Features

Signals corresponding to the protons of the
benzyl group (aromatic and methylene), as well
as protons on the quinoxalinone core. The

*H NMR : : - :
chemical shifts and splitting patterns will be
indicative of their respective chemical

environments.

Resonances for all 15 carbon atoms, including

the carbonyl carbon of the lactam ring, aromatic
13C NMR carbons of both the benzyl and quinoxalinone

moieties, and the methylene carbons of the

benzyl group and the dihydroquinoxalinone ring.

Characteristic absorption bands for N-H
stretching (if tautomerism occurs or in the

IR Spectroscopy presence of related structures), C=0 stretching
of the lactam, C-N stretching, and aromatic C-H

and C=C stretching vibrations.

A molecular ion peak corresponding to the
molecular weight of the compound (238.28 m/z),

Mass Spectrometry along with fragmentation patterns characteristic
of the loss of the benzyl group and other

fragments from the quinoxalinone core.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Benzyl-1,3-
dihydroquinoxalin-2-one is not extensively documented in the surveyed literature. However,
the synthesis of quinoxalinone derivatives is a well-established area of organic chemistry. A
general and common method involves the condensation of an appropriately substituted o-
phenylenediamine with an a-keto acid or its ester.

For the synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a plausible synthetic route would
involve the reaction of N-benzyl-benzene-1,2-diamine with an appropriate two-carbon synthon,
such as glyoxylic acid or its derivatives.
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General Experimental Protocol for Synthesis of
Quinoxalinone Derivatives

The following is a generalized protocol based on the synthesis of similar quinoxalinone

compounds and should be adapted and optimized for the specific synthesis of 4-Benzyl-1,3-

dihydroquinoxalin-2-one.

Materials:

N-substituted o-phenylenediamine (e.g., N-benzyl-benzene-1,2-diamine)
a-keto acid or ester (e.g., glyoxylic acid monohydrate)
Solvent (e.g., ethanol, acetic acid, or a mixture)

Optional: Catalyst (e.g., a mild acid or base)

Procedure:

Dissolve the N-substituted o-phenylenediamine in the chosen solvent in a round-bottom
flask.

Add the a-keto acid or ester to the solution. The molar ratio is typically 1:1.

If a catalyst is used, it is added at this stage.

The reaction mixture is then heated to reflux for a period ranging from a few hours to
overnight, with reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The product may precipitate out of the solution upon cooling and can be collected by
filtration.

If the product does not precipitate, the solvent is removed under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent (e.qg.,
ethanol) or by column chromatography on silica gel.
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Characterization: The purified product should be characterized by standard analytical
techniques to confirm its identity and purity, including:

Melting point determination

1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy

Infrared (IR) spectroscopy

Mass spectrometry (MS)

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a
novel quinoxalinone derivative, such as 4-Benzyl-1,3-dihydroquinoxalin-2-one. This serves
as a conceptual guide for researchers entering this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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